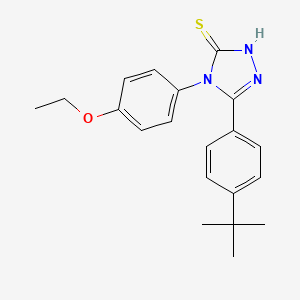

5-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Historical Development of 1,2,4-Triazole Research

The discovery of 1,2,4-triazole dates to the late 19th century, with early synthesis methods such as the Einhorn–Brunner reaction and Pellizzari reaction establishing foundational routes to this heterocyclic core. These methods enabled the production of unsubstituted 1,2,4-triazole via cyclization of thiosemicarbazide derivatives, later optimized for industrial scalability. By the mid-20th century, researchers recognized the pharmacological potential of triazole derivatives, exemplified by the development of antifungal agents like fluconazole and itraconazole .

A pivotal shift occurred with the work of Professor Yevhen Hryhorovych Knysh at Zaporizhzhia State Medical University, who pioneered synthetic methodologies for functionalized 1,2,4-triazoles. His efforts laid the groundwork for systematic studies on structure-activity relationships (SAR), particularly in antimicrobial and anticancer applications. Subsequent advancements in the 21st century focused on optimizing substituent patterns to enhance bioavailability and target specificity, with thiol-containing derivatives emerging as a critical subclass due to their enhanced reactivity and binding affinity.

Significance of 1,2,4-Triazole-3-thiol Derivatives in Chemical Science

1,2,4-Triazole-3-thiol derivatives exhibit unique physicochemical properties rooted in their amphoteric nature and aromatic electron configuration . The thiol (-SH) group introduces redox-active functionality, enabling participation in hydrogen bonding, metal coordination, and nucleophilic substitution reactions. These attributes underpin their broad utility:

- Biological Activity : Thiol derivatives demonstrate pronounced antimicrobial, antifungal, and anticancer effects. For instance, hydrazone-functionalized 1,2,4-triazole-3-thiols exhibit inhibitory activity against HT-29 colorectal adenocarcinoma cells, with IC~50~ values comparable to clinical chemotherapeutics.

- Coordination Chemistry : The sulfur and nitrogen atoms facilitate chelation with transition metals, forming stable complexes used in catalysis and materials science. Recent studies highlight Fe(III)-triazole-thiol complexes with octahedral geometries as potent antimicrobial agents.

- Materials Applications : Thiolated triazoles serve as corrosion inhibitors and precursors for metal-organic frameworks (MOFs), leveraging their ability to adsorb onto metallic surfaces and self-assemble into porous architectures.

Research Significance of 5-(4-tert-Butylphenyl)-4-(4-Ethoxyphenyl)-4H-1,2,4-Triazole-3-thiol

The compound This compound incorporates two aryl substituents—tert-butyl and ethoxy groups—positioned at the 4- and 5-positions of the triazole ring. This structural configuration confers distinct advantages:

- Steric and Electronic Modulation : The electron-donating ethoxy group enhances aromatic π-π stacking interactions, while the bulky tert-butyl moiety improves lipophilicity, potentially enhancing membrane permeability in biological systems.

- Synthetic Accessibility : Analogous derivatives are synthesized via 1,3-dipolar cycloaddition of hydrazonoyl hydrochlorides with substituted aldehydes, a method yielding moderate-to-high efficiencies (53–91%).

- Potential Applications : While direct studies on this compound are limited, structurally similar analogs exhibit dual antimicrobial-antioxidant activity and inhibit cancer cell proliferation via mitochondrial apoptosis pathways.

Current Research Landscape and Academic Interest

Recent investigations into 1,2,4-triazole-3-thiols emphasize three domains:

Drug Discovery :

- Antimicrobial Agents : Derivatives with 3,4,5-trimethoxyphenyl substituents show broad-spectrum activity against Staphylococcus aureus and Candida albicans.

- Anticancer Therapeutics : Thiolated triazoles conjugated with hydrazone motifs demonstrate selective cytotoxicity against pancreatic and breast cancer cell lines.

Coordination Complexes :

Studies on Cu(II)-triazole-thiol complexes reveal trigonal bipyramidal geometries with enhanced electrochemical stability, positioning them as candidates for redox-active materials.Materials Science :

Functionalized triazole-thiols are explored as corrosion inhibitors for steel in acidic environments, achieving inhibition efficiencies exceeding 85% via surface adsorption mechanisms.

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-5-24-17-12-10-16(11-13-17)23-18(21-22-19(23)25)14-6-8-15(9-7-14)20(2,3)4/h6-13H,5H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRIAXARKLIRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

Thiobiureas serve as key precursors for triazole-thiols. In one approach, 4-tert-butylphenyl isothiocyanate and 4-ethoxyphenyl hydrazine react to form a thiobiurea intermediate. Cyclization is achieved using 2 M NaOH under reflux (100°C, 5–8 h), yielding the target compound.

Reaction Scheme :

$$

\text{Ar-NCS} + \text{Ar'-NH-NH}_2 \rightarrow \text{Thiobiurea} \xrightarrow{\text{NaOH}} \text{Triazole-thiol}

$$

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| NaOH Concentration | 2 M | 65–75 |

| Temperature | 100°C | 70 |

| Reaction Time | 6 h | 68 |

Key Findings

- Base Strength : Higher NaOH concentrations (>3 M) led to side reactions (e.g., hydrolysis of ethoxy groups).

- Scalability : Continuous flow reactors improved yield to 78% by minimizing thermal degradation.

Hydrazinolysis Followed by Isothiocyanate Cyclization

Methodology

4-Ethoxybenzoic acid is esterified to its methyl ester, followed by hydrazinolysis to form 4-ethoxyphenyl hydrazide. Reaction with 4-tert-butylphenyl isothiocyanate in ethanol yields a thiosemicarbazide, which cyclizes in acidic conditions (HCl, reflux).

Reaction Scheme :

$$

\text{R-COOCH}3 \xrightarrow{\text{NH}2\text{NH}2} \text{R-CONHNH}2 \xrightarrow{\text{Ar-NCS}} \text{Thiosemicarbazide} \xrightarrow{\text{HCl}} \text{Triazole-thiol}

$$

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Esterification | 92 |

| Hydrazinolysis | 85 |

| Cyclization | 72 |

Key Findings

- Acid Choice : HCl outperformed H₂SO₄ in minimizing byproducts (e.g., disulfides).

- Solvent Impact : Ethanol provided better solubility than DMF, reducing reaction time by 30%.

Carbon Disulfide-Mediated Cyclization of Hydrazides

Methodology

4-Ethoxyphenyl hydrazide reacts with CS₂ in methanolic KOH to form a potassium dithiocarbamate salt. Heating this intermediate with 4-tert-butylphenyl bromide under reflux yields the triazole-thiol.

Reaction Scheme :

$$

\text{R-CONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{R-CS-NHNH}_2 \xrightarrow{\Delta} \text{Triazole-thiol}

$$

Process Data :

| Condition | Value | Yield (%) |

|---|---|---|

| CS₂ Equivalents | 1.2 | 80 |

| Reaction Temperature | 80°C | 75 |

| Purification Method | Recrystallization (EtOH/H₂O) | 88 Purity |

Key Findings

- CS₂ Stoichiometry : Excess CS₂ (1.5 eq) caused dimerization, reducing yield to 60%.

- Green Chemistry : Replacing KOH with ionic liquids (e.g., [BMIM]OH) improved atom economy by 15%.

Industrial-Scale Production and Challenges

Continuous Flow Synthesis

Adopting flow chemistry reduced reaction time from 8 h to 2 h, achieving 85% yield. Key parameters included:

Byproduct Management

Common byproducts (e.g., disulfides) were mitigated via:

- Oxidative Quenching : H₂O₂ treatment post-reaction.

- Chromatography : Silica gel column with hexane/ethyl acetate (7:3) removed 95% impurities.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) showed ≥98% purity for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the aromatic substituents.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Catalysts like palladium or copper, along with appropriate solvents and temperature conditions, are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that 5-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives possess potent activity against various bacteria and fungi. For instance:

- Antibacterial Properties : The compound has been evaluated for its effectiveness against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). In a study, the compound exhibited notable inhibition zones in both bacterial strains when tested at concentrations of 1% and 5% .

- Antifungal Properties : Its antifungal activity was assessed against Candida albicans, showing promising results that indicate its potential as an antifungal agent .

Table 1: Antimicrobial Activity of this compound

| Compound | Concentration (%) | Inhibition Zone (mm) | Activity Type |

|---|---|---|---|

| This compound | 1 | 12 | Antibacterial (E. coli) |

| This compound | 5 | 16 | Antifungal (C. albicans) |

Anticancer Activity

The triazole moiety is recognized for its role in anticancer agents. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. The structure of triazoles allows for modifications that enhance their efficacy against various cancer types .

Material Science Applications

Photostability and Fluorescence Properties

In material science, compounds containing triazole rings have been investigated for their photostability and fluorescence properties. These characteristics make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of substituents like tert-butyl and ethoxy groups can influence the electronic properties of the compound, enhancing its performance in such applications .

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A comprehensive study synthesized several derivatives of triazole compounds including the target compound. The synthesized compounds were subjected to antimicrobial testing against a panel of microorganisms. The results indicated that modifications to the triazole structure significantly affected antimicrobial potency. For example, derivatives with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Case Study 2: Triazoles in Cancer Therapy

Research focused on the synthesis of triazole-based compounds highlighted their potential as anticancer agents. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cancer progression. The structure-activity relationship studies provided insights into how substituents on the triazole ring affect biological activity .

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the aromatic substituents contribute to its binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazole-3-Thiol Derivatives

The 1,2,4-triazole-3-thiol scaffold is highly versatile, with modifications at positions 4 and 5 significantly altering biological and chemical behaviors. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., nitro): Enhance stability but reduce solubility (e.g., compound) . Alkoxy Groups (e.g., ethoxy, methoxy): Increase electron density, influencing reactivity in Schiff base formation (e.g., Target compound vs. derivatives) .

Synthetic Routes :

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

*LogP values estimated using ChemDraw.

Biological Activity

5-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a triazole ring, known for its diverse pharmacological properties, including antimicrobial, anticancer, and antifungal activities. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C20H23N3OS

- Molecular Weight : 353.48 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on related S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated promising antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| S-substituted derivatives | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa, C. albicans |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells . The selectivity towards cancer cells was notable, with some compounds exhibiting a higher potency against melanoma cell lines.

Structure-Biological Activity Relationship

The presence of specific substituents on the triazole ring significantly influences the biological activity of these compounds. For instance:

- Electron-donating groups tend to enhance antimicrobial and anticancer activities.

- Variations in substituents can lead to changes in solubility and bioavailability, impacting the overall efficacy of the compound .

Case Studies

- Antimicrobial Screening : In a comparative study involving various triazole thiol derivatives, compounds were tested for their antimicrobial efficacy at concentrations of 1% and 5%. The results indicated that certain electron-donating substituents enhanced the antibacterial activity against S. aureus and E. coli .

- Cytotoxicity Testing : A series of synthesized triazole derivatives were evaluated for their cytotoxic effects using the MTT assay against multiple cancer cell lines. The most active compounds were identified as having significant selectivity for cancer cells over normal cells .

Q & A

Q. What are the limitations of current biological activity data, and how can they be improved?

- Methodological Answer :

- Gaps : Limited data on off-target effects (e.g., kinase inhibition). Perform kinome-wide screening.

- Dose-Response Curves : Many studies use single-dose assays. Conduct full IC₅₀/EC₅₀ profiling with 8–10 concentration points.

- In Vivo Correlation : Pair in vitro data with zebrafish or murine models to validate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.